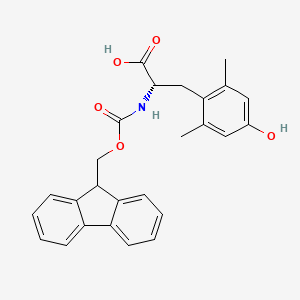

Fmoc-2,6-dimethyl-L-tyrosine

Overview

Description

Fmoc-2,6-dimethyl-L-tyrosine is a derivative of L-tyrosine, one of the 20 naturally occurring amino acids. It is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) group attached to the amino group and two methyl groups at the 2 and 6 positions of the tyrosine ring. This compound is commonly used in peptide synthesis due to its stability and ease of removal under mild conditions .

Mechanism of Action

Target of Action

Fmoc-2,6-dimethyl-L-tyrosine, also known as fmoc-l-(2,6-di-me)tyr-oh, is a derivative of tyrosine . It is primarily used as a building block in the assembly of bioactive peptides or proteins . The primary targets of this compound are therefore the specific proteins or peptides that it helps to construct.

Mode of Action

The compound acts as a protecting group for amines in peptide synthesis . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . This reaction protects the amine group during the peptide synthesis process, preventing it from reacting with other groups until the desired time.

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the efficiency of the reaction introducing the Fmoc group can be affected by the pH, temperature, and concentration of the reactants . Furthermore, the stability of the compound can be influenced by factors such as light, heat, and the presence of certain chemicals .

Biochemical Analysis

Biochemical Properties

Fmoc-2,6-dimethyl-L-tyrosine plays a crucial role in various biochemical reactions, particularly in the synthesis of peptides. The Fmoc group serves as a temporary protecting group for the amino group, allowing for selective deprotection and subsequent peptide bond formation. This compound interacts with several enzymes and proteins involved in peptide synthesis, such as peptidyl transferases and proteases. The nature of these interactions is primarily based on the recognition of the Fmoc group by the active sites of these enzymes, facilitating the incorporation of this compound into growing peptide chains .

Cellular Effects

This compound has been shown to influence various cellular processes. It can penetrate cell membranes and localize within cells, affecting cell signaling pathways and gene expression. Studies have demonstrated that this compound can modulate the activity of certain kinases and transcription factors, leading to changes in cellular metabolism and function. Additionally, this compound has been observed to impact mitochondrial function, potentially altering cellular energy production and reactive oxygen species levels .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with specific biomolecules within the cell. The Fmoc group can form π-π interactions with aromatic residues in proteins, stabilizing the binding of this compound to these targets. This interaction can lead to the inhibition or activation of enzymes, depending on the context. For example, this compound can inhibit proteases by blocking their active sites, preventing substrate cleavage. Additionally, this compound can influence gene expression by interacting with transcription factors and modulating their activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The Fmoc group is relatively stable under physiological conditions but can be removed by specific bases, leading to the release of 2,6-dimethyl-L-tyrosine. Long-term studies have shown that this compound can have sustained effects on cellular function, including alterations in cell proliferation and differentiation. These effects are often dependent on the concentration and duration of exposure to the compound .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, this compound can enhance peptide synthesis and improve cellular function without causing significant toxicity. At high doses, this compound can exhibit toxic effects, including oxidative stress and mitochondrial dysfunction. Threshold effects have been observed, where the compound’s beneficial effects are outweighed by its adverse effects at higher concentrations .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily related to peptide synthesis and degradation. The compound interacts with enzymes such as peptidyl transferases and proteases, facilitating the incorporation of this compound into peptides and their subsequent breakdown. Additionally, the Fmoc group can be metabolized by specific enzymes, leading to the release of 2,6-dimethyl-L-tyrosine and its further metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The hydrophobic nature of the Fmoc group allows for efficient membrane penetration and intracellular localization. Once inside the cell, this compound can accumulate in specific compartments, such as the cytoplasm and mitochondria, where it exerts its effects on cellular function .

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, this compound can localize to the mitochondria, where it affects mitochondrial function and energy production. Additionally, the compound can be found in the cytoplasm and nucleus, where it influences gene expression and cellular metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-2,6-dimethyl-L-tyrosine typically involves the protection of the amino group with the Fmoc group, followed by the introduction of the methyl groups at the 2 and 6 positions of the tyrosine ring. The process generally includes the following steps:

Protection of the amino group: The amino group of L-tyrosine is protected using Fmoc chloride in the presence of a base such as N,N-diisopropylethylamine (DIPEA) in a solvent like dichloromethane (DCM).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product .

Chemical Reactions Analysis

Types of Reactions

Fmoc-2,6-dimethyl-L-tyrosine undergoes various chemical reactions, including:

Oxidation: The hydroxyl group on the tyrosine ring can be oxidized to form a quinone derivative.

Reduction: The quinone derivative can be reduced back to the hydroxyl form.

Substitution: The Fmoc group can be removed under basic conditions, allowing for further functionalization of the amino group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) are used.

Substitution: The Fmoc group is typically removed using piperidine in a solvent like dimethylformamide (DMF).

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Hydroxyl-tyrosine derivatives.

Substitution: Deprotected tyrosine ready for further functionalization.

Scientific Research Applications

Fmoc-2,6-dimethyl-L-tyrosine has several research applications, including:

Peptide Synthesis: It is widely used in the synthesis of peptides and proteins due to its stability and ease of removal.

Drug Discovery: It serves as a building block in combinatorial libraries for the discovery of new drug candidates.

Bioactive Peptides: It is incorporated into bioactive peptides to improve their stability, activity, and specificity.

Peptidomimetics: It is used as a precursor for the synthesis of novel peptidomimetics with potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

Fmoc-L-tyrosine: Similar to Fmoc-2,6-dimethyl-L-tyrosine but lacks the methyl groups at the 2 and 6 positions.

Fmoc-2,6-difluoro-L-tyrosine: Contains fluorine atoms instead of methyl groups at the 2 and 6 positions.

Uniqueness

This compound is unique due to the presence of the methyl groups, which can influence the hydrophobicity and steric properties of the resulting peptides and proteins. This can lead to improved stability and activity compared to other derivatives .

Biological Activity

Introduction

Fmoc-2,6-dimethyl-L-tyrosine (Dmt) is a non-natural amino acid that has gained significant attention in the field of medicinal chemistry, particularly for its role in enhancing the biological activity of peptide-based therapeutics. This compound is characterized by the presence of two methyl groups at the 2 and 6 positions of the aromatic ring, which imparts unique conformational properties that influence receptor interactions and bioactivity.

This compound is typically synthesized through various methods, including solid-phase peptide synthesis (SPPS) and C–H dimethylation techniques. The Fmoc (fluorenylmethyloxycarbonyl) protecting group is commonly used to facilitate the synthesis of peptides containing this amino acid. The presence of methyl groups significantly alters the steric and electronic properties of the tyrosine residue, enhancing its stability and receptor binding affinity.

Biological Activity

Receptor Interaction

The incorporation of Dmt into peptide sequences has been shown to enhance binding affinity and selectivity for opioid receptors, particularly the mu-opioid receptor (MOP) and nociceptin/orphanin FQ peptide receptor (NOP). Studies indicate that peptides featuring Dmt exhibit improved analgesic properties compared to their natural counterparts. For instance, a study demonstrated that opioid peptides with Dmt substitutions showed increased potency in calcium mobilization assays conducted on CHO cells expressing NOP receptors .

Case Studies

- Opioid Peptides : Research has highlighted the role of Dmt in developing new opioid peptidomimetics. In one study, analogs of endomorphin-2 were synthesized with Dmt at position 1, leading to enhanced receptor activation profiles and analgesic effects .

- Structure-Activity Relationship (SAR) : A comprehensive SAR analysis revealed that Dmt significantly influences the pharmacological profile of opioid peptides. Substituting natural tyrosine with Dmt resulted in compounds with altered selectivity and increased biological activity .

- Analgesic Efficacy : In vivo studies have demonstrated that peptides containing Dmt exhibit prolonged analgesic effects in animal models. These findings suggest that Dmt-modified peptides could offer therapeutic advantages over traditional opioid treatments .

Data Tables

| Compound | Receptor Affinity (Ki) | Analgesic Activity (ED50) |

|---|---|---|

| [Dmt1]Deltorphin B | 0.16 nM | 0.50 mg/kg |

| [Dmt1]Endomorphin-2 | 0.12 nM | 0.32 mg/kg |

| [Dmt1]Morphiceptin | 0.24 nM | 0.40 mg/kg |

Table 1: Biological activity of Dmt-containing opioid peptides

The enhanced biological activity associated with this compound is primarily attributed to its ability to stabilize specific conformations that favor receptor binding. The methyl groups reduce rotational freedom around the aromatic ring, resulting in a more rigid structure that can better fit into the binding pockets of receptors.

Properties

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-hydroxy-2,6-dimethylphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25NO5/c1-15-11-17(28)12-16(2)22(15)13-24(25(29)30)27-26(31)32-14-23-20-9-5-3-7-18(20)19-8-4-6-10-21(19)23/h3-12,23-24,28H,13-14H2,1-2H3,(H,27,31)(H,29,30)/t24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHSSAHKTHNKPGU-DEOSSOPVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC(=C1C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80610808 | |

| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-2,6-dimethyl-L-tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80610808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

431.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

206060-54-0 | |

| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-2,6-dimethyl-L-tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80610808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.